An In-depth Technical Guide to Bromodifluoromethane (CAS 1511-62-2) for Researchers and Drug Development Professionals
An In-depth Technical Guide to Bromodifluoromethane (CAS 1511-62-2) for Researchers and Drug Development Professionals
An essential precursor for the synthesis of novel therapeutic agents, Bromodifluoromethane (CAS 1511-62-2) is a versatile reagent in modern medicinal chemistry. This guide provides a comprehensive overview of its properties, synthesis applications, and safety protocols, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
Bromodifluoromethane, also known as Halon 1201, is a colorless, odorless gas at standard conditions.[1] Its unique physicochemical properties make it a valuable source of the difluoromethyl (CF₂H) group, a moiety of increasing importance in the design of bioactive molecules. The incorporation of the difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4]
A detailed summary of its key physicochemical and spectroscopic data is presented below.
Table 1: Physicochemical Properties of Bromodifluoromethane
| Property | Value | Reference(s) |
| CAS Number | 1511-62-2 | [5][6] |
| Molecular Formula | CHBrF₂ | [5][6] |
| Molecular Weight | 130.92 g/mol | [7][8] |
| Density | 1.83 g/cm³ | [7] |
| Boiling Point | -15.5 °C | [7] |
| Melting Point | -145 °C | [7] |
| Solubility | Slightly soluble in water (6 g/L at 25 °C) | [6] |
| Refractive Index | 1.3349 (estimate) | [7] |
Table 2: Spectroscopic Data of Bromodifluoromethane
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| ¹H NMR | Spectra available for prediction. | [6] |
| ¹³C NMR | Spectra available for prediction. | [6] |
| ¹⁹F NMR | Spectra available. | [9] |
| Infrared (IR) Spectroscopy | The gas-phase IR spectrum has been extensively studied, with assignments for fundamental, overtone, and combination bands. Key absorptions are observed in the regions of 530-990 cm⁻¹ (ν₅, ν₄, 2ν₆), and the ν₁ fundamental at 3020.9 cm⁻¹. | [10][11] |
| Mass Spectrometry | Mass spectral data is available through various databases. | [9] |
Applications in Chemical Synthesis
Bromodifluoromethane is a key reagent for the introduction of the difluoromethyl group into organic molecules, a process known as difluoromethylation. This transformation is of high interest in drug discovery as the CF₂H group can act as a bioisostere for hydroxyl, thiol, and amine functionalities, potentially improving a drug's pharmacokinetic profile.[3][4][12] The primary synthetic utility of bromodifluoromethane lies in its ability to serve as a precursor to the difluoromethyl radical (•CF₂H).
Radical Difluoromethylation of Heterocycles
The direct C-H difluoromethylation of heterocycles is a powerful strategy for the late-stage functionalization of complex molecules. Photocatalytic methods have emerged as a mild and efficient way to generate difluoromethyl radicals from bromodifluoromethane.
Experimental Workflow: Photocatalytic Difluoromethylation
Nickel-Catalyzed Difluoromethylation
Nickel-catalyzed cross-coupling reactions provide another versatile method for the difluoromethylation of aryl and heteroaryl halides using bromodifluoromethane. These reactions often proceed via a radical mechanism and are compatible with a wide range of functional groups.[13][14][15][16]
Logical Relationship: Nickel-Catalyzed Cross-Coupling
Experimental Protocols
While specific, detailed protocols for reactions using bromodifluoromethane are often substrate-dependent and require optimization, general procedures from the literature can be adapted.
General Procedure for Photocatalytic Difluoromethylation of Heterocycles: [11]
To a Schlenk tube equipped with a magnetic stir bar is added the heterocycle (0.1 mmol), a photocatalyst such as Rose Bengal (2-5 mol%), and sodium difluoromethanesulfinate (CF₂HSO₂Na) (0.4 mmol) as the difluoromethyl radical precursor in DMSO (1.0 mL). The mixture is then stirred and irradiated with green LEDs at room temperature for 12-24 hours. After the reaction is complete, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired difluoromethylated heterocycle.
Note: While this protocol uses sodium difluoromethanesulfinate, similar conditions can be explored with bromodifluoromethane as the radical source, potentially with the addition of a suitable reductant or under different initiation conditions.
General Procedure for Nickel-Catalyzed Difluoromethylation of Aryl Chlorides: [13]
In a glovebox, a Schlenk tube is charged with the aryl chloride (0.2 mmol), NiCl₂ (10 mol%), a ligand such as L4 (5 mol%), zinc dust (3.0 equiv.), MgCl₂ (4.0 equiv.), 3 Å molecular sieves (100 mg), and DMAP (20 mol%). The tube is sealed, removed from the glovebox, and DMA (2 mL) is added. The mixture is then charged with chlorodifluoromethane (ClCF₂H) and stirred at the indicated temperature. Upon completion, the reaction is worked up and purified by standard methods.
Note: This protocol uses chlorodifluoromethane, but similar nickel-catalyzed conditions have been reported for bromodifluoromethane with arylboronic acids.[14]
Relevance in Drug Development and Biological Activity
The difluoromethyl group is increasingly incorporated into drug candidates to modulate their biological activity and pharmacokinetic properties. For instance, the introduction of a CF₂H group can alter the acidity of nearby functional groups, influence hydrogen bonding interactions with biological targets, and block sites of metabolism.[2][3]
While specific signaling pathways directly modulated by compounds synthesized from bromodifluoromethane are not extensively detailed in the public domain, the resulting difluoromethylated compounds are of high interest in various therapeutic areas. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key building block for a new class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[12] Furthermore, C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists have been synthesized and evaluated for their potential in treating opioid overdose.[16] The synthesis of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers has led to dual inhibitors of cyclooxygenases and 5-lipoxygenase, enzymes involved in inflammation.[15]
The general strategy in drug design involves using the CF₂H group to fine-tune the properties of a lead compound to enhance its efficacy and safety profile.
Safety and Handling
Bromodifluoromethane is a toxic chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[17][18][19]
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield should be worn.[17]
-
Hand Protection: Chemical-resistant gloves are required.[17]
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[17]
Handling and Storage:
-
Use in a well-ventilated area, preferably a chemical fume hood.[17]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
-
Keep away from sources of ignition.[17]
In Case of Exposure:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Immediately wash with plenty of soap and water.[17]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[17]
Spill and Disposal:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[17]
-
Collect the spillage with a suitable absorbent material and dispose of it in a sealed container according to local regulations.[17]
This technical guide provides a foundational understanding of Bromodifluoromethane for its application in research and drug development. For specific applications, it is crucial to consult the primary literature and perform appropriate risk assessments.
References
- 1. Bromotrifluoromethane | CBrF3 | CID 6384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BROMODIFLUOROMETHANE | 1511-62-2 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. bromodifluoromethane | 1511-62-2 | Buy Now [molport.com]
- 9. Bromodifluoromethane | CHBrF2 | CID 62407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 17. chemicalbook.com [chemicalbook.com]
- 18. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 19. sciences.ksu.edu.sa [sciences.ksu.edu.sa]
